![molecular formula C19H19Cl2F3N4O B2375316 3-{1-[3-氯-5-(三氟甲基)吡啶-2-基]哌啶-4-基}-1-(4-氯苯基)-3-甲基脲 CAS No. 2061740-16-5](/img/structure/B2375316.png)
3-{1-[3-氯-5-(三氟甲基)吡啶-2-基]哌啶-4-基}-1-(4-氯苯基)-3-甲基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea is a synthetic compound with a unique structure that incorporates both aromatic and heterocyclic elements
科学研究应用
The compound has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.
Medicine: : Investigated for its pharmacological properties, including potential roles in anti-inflammatory or anticancer therapies.
Industry: : Utilized in materials science for the creation of polymers with specific properties.
作用机制
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function. The inhibition of Sfp-PPTase disrupts the post-translational modification process, which is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by the compound affects the post-translational modification process in bacteria . This disruption can attenuate secondary metabolism and thwart bacterial growth
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
It is noted that efflux, a mechanism that bacteria use to pump out toxic substances, is implicated as a mechanism for resistance in escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux mechanisms in the bacterial environment.
生化分析
Biochemical Properties
The trifluoromethyl group in 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea has been shown to enhance drug potency towards the inhibition of the reverse transcriptase enzyme . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Cellular Effects
For instance, a related compound has been reported to inhibit bacterial phosphopantetheinyl transferase, attenuating bacterial cell viability and disrupting secondary metabolism .
Molecular Mechanism
It is suggested that the trifluoromethyl group in the compound may interact with proteins through hydrogen bonding, thereby affecting the activity of enzymes such as reverse transcriptase .
Metabolic Pathways
Related compounds have been found to interact with enzymes such as phosphopantetheinyl transferase, suggesting potential involvement in related metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea typically involves multiple steps:
Formation of the Piperidine Ring: : Starting with a precursor that provides the piperidine ring, such as 4-chlorophenylpiperidine.
Attachment of the Pyridine Ring: : The pyridine ring, substituted with chlorine and trifluoromethyl groups, is introduced through a reaction with an appropriate pyridine derivative.
Coupling and Final Assembly: : The final coupling involves the formation of the urea linkage, typically achieved through the reaction of an isocyanate with an amine.
Industrial Production Methods
For industrial-scale production, the synthetic route is often optimized for yield and efficiency. This involves choosing appropriate solvents, catalysts, and reaction conditions to maximize the production rate while minimizing impurities. Continuous flow processes and automated reaction systems may be employed to enhance consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often at the aromatic rings or nitrogen atoms.
Reduction: : Reduction reactions may target the carbonyl group in the urea linkage.
Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Lewis acids or bases, elevated temperatures.
Major Products
Oxidation Products: : Oxidized aromatic compounds or N-oxides.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogen-substituted derivatives or other modified aromatic compounds.
相似化合物的比较
Uniqueness
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine derivatives: : Similar in terms of the pyridine ring structure but lack the piperidine and urea components.
4-Chlorophenylurea compounds: : Share the urea linkage and chlorophenyl group but differ in the heterocyclic component.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c1-27(18(29)26-14-4-2-13(20)3-5-14)15-6-8-28(9-7-15)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,15H,6-9H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVZOAEZMNRRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
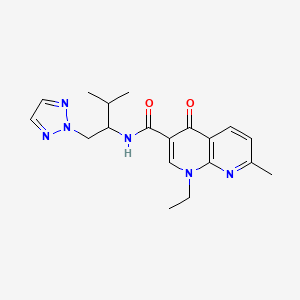
![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2375236.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)
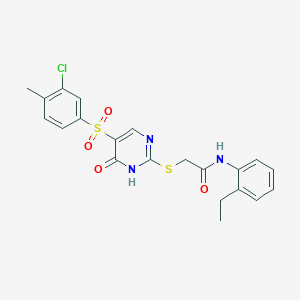
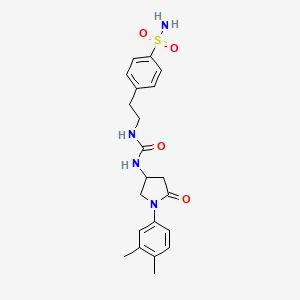
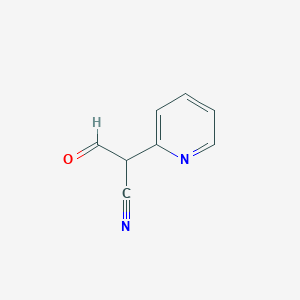
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2375241.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)

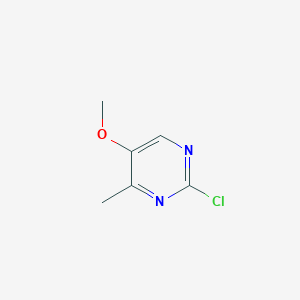
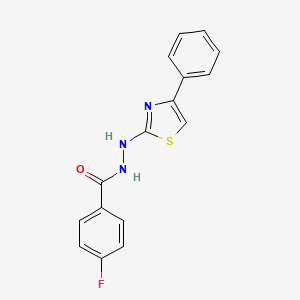

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
